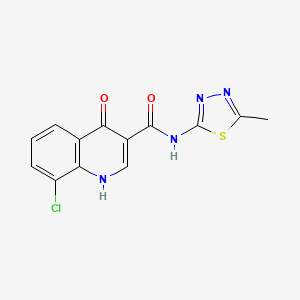

8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

8-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O2S/c1-6-17-18-13(21-6)16-12(20)8-5-15-10-7(11(8)19)3-2-4-9(10)14/h2-5H,1H3,(H,15,19)(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHFXBRQGCUKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Chloro Group: Chlorination at the 8-position can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Carboxamide Formation: The carboxamide group is introduced through the reaction of the quinoline derivative with an appropriate amine, such as 5-methyl-1,3,4-thiadiazole-2-amine, under conditions that facilitate amide bond formation, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group at the 4-position can undergo oxidation to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

Substitution: The chloro group at the 8-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of thiadiazole compounds, including those with quinoline structures, exhibit significant cytotoxic properties against various cancer cell lines.

- Mechanism of Action :

-

Case Studies :

- A study demonstrated that compounds similar to 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline displayed significant growth inhibition in human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) with IC50 values indicating potent activity .

- Another investigation highlighted the synthesis of 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole derivatives which exhibited selective cytotoxicity towards MDA-MB-231 (breast cancer) cells .

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis.

- Inhibitory Activity :

-

Case Studies :

- A recent study synthesized a series of 4-carboxyquinoline derivatives that were tested against various strains of tuberculosis. Some compounds demonstrated minimal inhibitory concentrations (MIC) comparable to standard treatments like Isoniazid .

- Additionally, molecular docking studies confirmed the binding interactions between these compounds and their target enzymes, suggesting a strong potential for further development as antitubercular agents .

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiadiazole ring may interact with enzymes, inhibiting their activity and leading to various biological effects. These interactions can trigger pathways involved in cell death, making the compound a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide can be contextualized against related compounds, focusing on core scaffolds, substituents, and physicochemical properties.

Quinoline-Based Analogues

- N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (CAS 782468-28-4) Core Structure: Shares the quinoline-carboxamide scaffold but lacks the 8-chloro and 4-hydroxy substituents. Instead, it features a 4-methylphenyl group at position 2 and a cyclopropyl-substituted thiadiazole. Physicochemical Properties: Higher molecular weight (386.5 g/mol vs. ~380 g/mol estimated for the target compound) and logP (XLogP3 = 4.4), suggesting increased lipophilicity due to the cyclopropyl and methylphenyl groups. The target compound’s hydroxy group may improve aqueous solubility but reduce membrane permeability .

Pyrazole-Carboxamide Derivatives

- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Core Structure: Pyrazole-carboxamide instead of quinoline. The cyano and phenyl substituents contribute to distinct electronic properties. Synthesis: Prepared via EDCI/HOBt-mediated coupling (yield: 68%), a method applicable to the target compound’s synthesis. The target’s hydroxy group may necessitate protective group strategies to prevent side reactions . Physicochemical Data: Melting point (133–135°C) and spectral trends (e.g., NMR δ ~8.12 for aromatic protons) provide benchmarks for comparing crystallinity and aromatic proton environments.

Substituent Effects

- Chloro vs.

- Hydroxy vs. Cyano Groups: The target’s 4-hydroxy group enhances hydrogen-bonding capacity (1 donor vs. 0 in cyano-containing analogues like 3a), which could improve target interaction but reduce blood-brain barrier penetration .

Tabulated Comparison of Key Compounds

Research Implications and Gaps

While the target compound’s hydroxy and chloro substituents suggest unique interactions with biological targets (e.g., enzymes or DNA), direct pharmacological data are absent in the provided evidence. Comparative studies with analogues like 3a (pyrazole-based) and CAS 782468-28-4 (quinoline-based) could elucidate the impact of core scaffolds and substituents on activity. Further research should prioritize synthetic optimization (e.g., protecting groups for the hydroxy moiety) and in vitro assays to validate hypotheses derived from structural comparisons.

Biological Activity

8-Chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a quinoline backbone with a hydroxyl group, a chloro substituent, and a carboxamide group, along with a 5-methyl-1,3,4-thiadiazole moiety. The unique structural characteristics of this compound suggest a diverse range of biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 320.75 g/mol. The presence of functional groups such as hydroxyl and carboxamide enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉ClN₄O₂S |

| Molecular Weight | 320.75 g/mol |

| CAS Number | 951980-59-9 |

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant antimicrobial activity. The incorporation of the thiadiazole ring is associated with various bioactive molecules that demonstrate antibacterial and antifungal properties. Specifically, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

Quinoline derivatives are explored for their potential as anticancer agents due to mechanisms such as the inhibition of cell proliferation and induction of apoptosis. Preliminary studies suggest that this compound may possess anticancer properties through similar pathways. For instance, compounds with structural similarities have demonstrated cytotoxic effects on various cancer cell lines .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives against common pathogens. The results indicated that the tested compounds exhibited minimum inhibitory concentration (MIC) values ranging from 20 to 40 μg/mL against S. aureus and E. coli, showcasing their potential as effective antimicrobial agents .

Study on Anticancer Potential

In vitro studies on quinoline derivatives revealed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism was linked to apoptosis induction via upregulation of p53 protein levels and activation of caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. These interactions may include:

- Inhibition of DNA Topoisomerases : Similar compounds have been shown to inhibit bacterial topoisomerases selectively without affecting human isoforms.

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through the activation of apoptotic pathways.

- Antimicrobial Mechanisms : The presence of halogenated substituents enhances the compound's interaction with microbial membranes or enzymes critical for their survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide?

- Methodology :

- Start with quinoline-3-carboxylic acid derivatives and functionalize the 4-hydroxy group via chlorination (e.g., using POCl₃ under reflux) .

- Couple the thiadiazole moiety (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) via carboxamide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Purify intermediates via recrystallization from ethanol-DMF mixtures to enhance yield and purity .

Q. How can researchers confirm the structural integrity of the compound after synthesis?

- Methodology :

- Use ¹H/¹³C NMR to verify quinoline and thiadiazole proton environments, focusing on characteristic shifts (e.g., quinoline C-2 proton at δ 8.5–9.0 ppm) .

- IR spectroscopy to confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer potential : Screen against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. How can conflicting solubility data from different synthetic batches be resolved?

- Methodology :

- Perform HPLC purity analysis (C18 column, acetonitrile/water gradient) to identify impurities affecting solubility .

- Use shake-flask method under controlled pH (2–12) and temperature (25–37°C) to measure equilibrium solubility, correlating with logP values .

- Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to improve batch consistency .

Q. What strategies optimize the cyclization step during thiadiazole-quinoline conjugation?

- Methodology :

- Test catalytic systems (e.g., iodine/TEA in DMF) to enhance cyclization efficiency and reduce side products .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust reflux time (1–3 hours) to maximize yield .

- Use DFT calculations to model transition states and identify steric/electronic barriers in cyclization pathways .

Q. How can researchers evaluate the compound’s selectivity for enzyme isoforms (e.g., kinase targets)?

- Methodology :

- Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) against a panel of 50+ kinases to identify off-target effects .

- Use surface plasmon resonance (SPR) to measure binding kinetics (Kₐ, Kd) for high-affinity targets .

Q. What approaches validate the compound’s stability under physiological conditions?

- Methodology :

- Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS to identify degradation products .

- Simulate plasma stability by incubating the compound in human plasma (37°C, 24 hours) and quantify remaining intact compound via LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

- Methodology :

- Compare pharmacokinetic parameters (e.g., bioavailability, half-life) using rodent models to identify metabolic instability .

- Perform metabolite identification via liver microsome assays to detect rapid degradation pathways .

Q. What analytical techniques resolve conflicting crystallographic data for the compound?

- Methodology :

- Use single-crystal X-ray diffraction to determine absolute configuration, with refinement via SHELXL .

- Cross-validate with PXRD to confirm polymorphic consistency across batches .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.